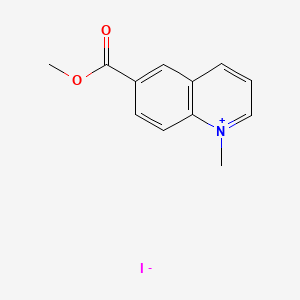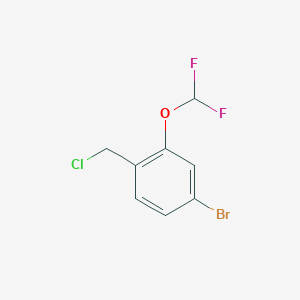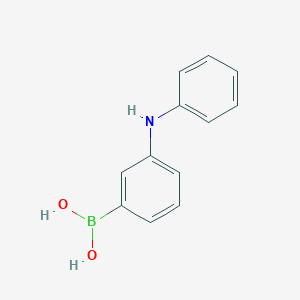![molecular formula C14H13N3O4 B13983892 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid CAS No. 581-93-1](/img/structure/B13983892.png)
2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid typically involves the reaction of quinoline-2-carboxylic acid with glycine in the presence of coupling agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-2-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2-carboxylic acid: A precursor in the synthesis of 2-[[2-(Quinoline-2-carbonylamino)acetyl]amino]acetic acid.
Quinoline-4-carboxylic acid: Another quinoline derivative with similar biological activities.
Quinoline-2,4-dione: Known for its diverse pharmacological properties.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its dual functionality, combining the properties of quinoline and glycine derivatives, makes it a versatile compound for various scientific applications .
Propriétés
Numéro CAS |
581-93-1 |
|---|---|
Formule moléculaire |
C14H13N3O4 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
2-[[2-(quinoline-2-carbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H13N3O4/c18-12(15-8-13(19)20)7-16-14(21)11-6-5-9-3-1-2-4-10(9)17-11/h1-6H,7-8H2,(H,15,18)(H,16,21)(H,19,20) |
Clé InChI |
BPTFBLBYYWMEDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13983813.png)
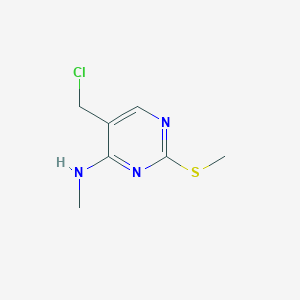
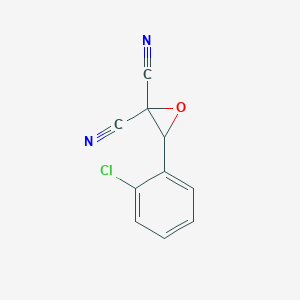
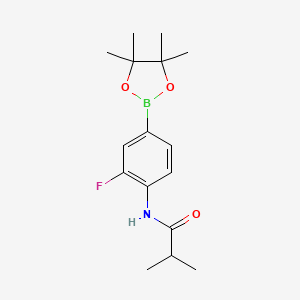

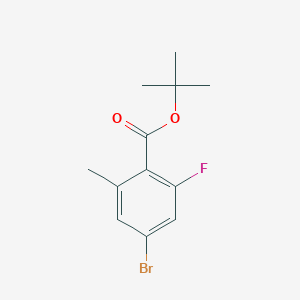
![5-Chloroimidazo[1,2-a]quinazoline](/img/structure/B13983848.png)
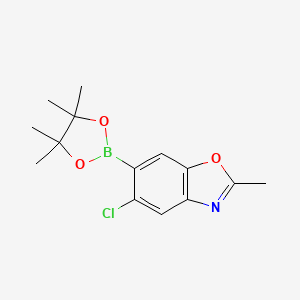
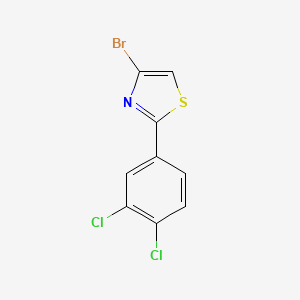

![N-[4-(4-Ethyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-2-(3-iodo-phenyl)-acetamide](/img/structure/B13983868.png)
